molecular formula C12H14O B12875036 5-Isopropyl-2-methylbenzofuran

5-Isopropyl-2-methylbenzofuran

Katalognummer: B12875036
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: HDAIAWZEEDJJCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-methylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-alkynylphenols in the presence of a catalyst. This reaction often requires a palladium catalyst and proceeds under mild conditions to yield the desired benzofuran derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Isopropyl-2-methylbenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

5-Isopropyl-2-methylbenzofuran has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Isopropyl-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Isopropyl-2-methylbenzofuran is unique due to the presence of both isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a lead compound for drug development and other applications .

Eigenschaften

Molekularformel

C12H14O

Molekulargewicht

174.24 g/mol

IUPAC-Name

2-methyl-5-propan-2-yl-1-benzofuran

InChI

InChI=1S/C12H14O/c1-8(2)10-4-5-12-11(7-10)6-9(3)13-12/h4-8H,1-3H3

InChI-Schlüssel

HDAIAWZEEDJJCO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(O1)C=CC(=C2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.